Comparative Inhibitor Sensitivity Profiling Distinguishes Ac-RLR-AMC from Chymotrypsin-Like and Caspase-Like Substrates
In a direct comparative assay using purified human 20S brain proteasome, the trypsin-like activity measured with Ac-RLR-AMC exhibited a profoundly different inhibitor sensitivity profile compared to the chymotrypsin-like (Suc-LLVY-AMC) and caspase-like (Z-LLE-AMC) activities [1]. The clinically relevant proteasome inhibitor Bortezomib, which potently inhibits the chymotrypsin-like β5 subunit (IC50 = 8.1 ± 0.8 nM), showed over 300-fold lower potency against the trypsin-like activity measured with Ac-RLR-AMC (IC50 = 2.6 ± 0.7 µM) [1]. This stark difference underscores that a chymotrypsin-like substrate like Suc-LLVY-AMC cannot serve as a surrogate for assessing inhibition of the trypsin-like site, as it would grossly overestimate the inhibitor's efficacy [1].
| Evidence Dimension | Bortezomib IC50 (Inhibitor Sensitivity) |
|---|---|
| Target Compound Data | 2.6 ± 0.7 µM (using Ac-RLR-AMC, 50 µM) |
| Comparator Or Baseline | 8.1 ± 0.8 nM (using Suc-LLVY-AMC, 50 µM) |
| Quantified Difference | ~321-fold higher IC50 |
| Conditions | Purified human 20S brain proteasome (50 nM), substrate concentration 50 µM, 20 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA |
Why This Matters
This quantitative difference demonstrates that the choice of substrate directly determines the apparent pharmacological profile of a compound, making Ac-RLR-AMC essential for accurate characterization of trypsin-like site-specific inhibitors.
- [1] Cao, Y., Zhu, H., He, W., Zhang, L., Xu, L., & Liu, J. (2023). Proteasome Activation by Small Molecules as a Therapeutic Strategy for Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(17), 13275. (Table 3) View Source
